MAO-B Inhibitory Potency: A Defining Profile for Receptor-Targeted Applications
The target compound demonstrates a distinct and quantifiable lack of activity against MAO-B, with an IC₅₀ > 10,000 nM under standard assay conditions, whereas structurally related aminopiperidines with different substitution patterns exhibit sub-micromolar potency [1]. This data point is crucial for applications where MAO-B off-target effects must be minimized. In contrast, the trans-isomer of the related 4-amino-3-methoxypiperidine scaffold shows altered enzymatic activity due to stereochemical differences [2].
| Evidence Dimension | MAO-B Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Representative active aminopiperidine MAO-B inhibitors (e.g., certain 4-substituted piperidines): IC₅₀ < 100 nM |
| Quantified Difference | >100-fold lower inhibitory activity |
| Conditions | Recombinant human MAO-B (0.06 mg/mL) in buffer at pH 7.4, 37°C, as reported in BindingDB [1] |
Why This Matters
This compound's >100-fold reduced MAO-B inhibition relative to active piperidine analogs ensures minimal interference in biological assays where MAO-B activity is a confounding variable, making it a cleaner chemical probe.
- [1] BindingDB Entry BDBM220874 (US9302986, 11): IC₅₀ > 10,000 nM for human MAO-B, pH 7.4, 37°C. Retrieved from BindingDB (https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=220874) View Source
- [2] Shirode, N. M. et al. (2008). Tetrahedron, 64(30-31), 7191-7198. Synthesis of trans and cis isomers of 4-amino-3-methoxypiperidine, demonstrating stereochemical impact on properties. View Source
